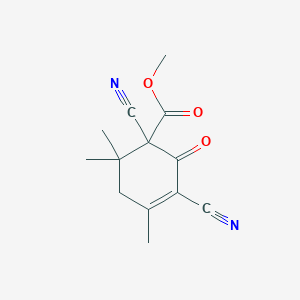

Methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-enecarboxylate

Description

Methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-enecarboxylate is a polyfunctionalized cyclohexene derivative characterized by a conjugated enone system, two cyano groups, and a methyl ester substituent. Its structure features a partially unsaturated six-membered ring with electron-withdrawing groups (cyano and ketone) and sterically bulky methyl groups, which influence its reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-5-12(2,3)13(7-15,11(17)18-4)10(16)9(8)6-14/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYFYQJVLNMLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(C(C1)(C)C)(C#N)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route includes the reaction of a suitable precursor with cyano groups under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-enecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its cyano groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, Methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-enecarboxylate may be used to study enzyme mechanisms or as a probe in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug discovery research.

Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials that require specific structural properties.

Mechanism of Action

The mechanism by which Methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-enecarboxylate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would be specific to the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional complexity of Methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-enecarboxylate necessitates comparisons with analogous compounds to elucidate its unique properties. Below is a detailed analysis:

Structural Analogues in Cyclohexene and Isoquinoline Families

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Unlike the target compound, this isoquinoline derivative lacks cyano groups and features a saturated heterocyclic ring with methoxy and ester substituents. Its reduced ring saturation and electron-donating methoxy groups result in lower electrophilicity compared to the conjugated enone system in the target compound. Such structural differences lead to divergent reactivity in nucleophilic additions and photochemical applications .

- Methyl cyclohexanecarboxylate: A simpler ester with a fully saturated cyclohexane ring, this compound exhibits higher volatility and lower polarity due to the absence of cyano and ketone groups.

Functional Group-Driven Comparisons

- Cyano-Substituted Esters: Compounds like methyl 2-cyanoacrylate share the cyano-ester motif but lack the cyclohexene backbone. The target compound’s dual cyano groups enhance its dipole moment and thermal stability, making it less prone to hydrolysis than mono-cyano analogues.

- Enone-Containing Systems: Cyclohexenones (e.g., 2-cyclohexen-1-one) exhibit similar conjugated ketone-alkene systems but miss the ester and cyano functionalities. The target compound’s additional substituents reduce its susceptibility to Diels-Alder reactions but increase its acidity at the α-cyano position .

Physicochemical and Reactivity Trends

The table below summarizes key differences:

| Property | Target Compound | Ethyl 6d (Isoquinoline) | Methyl cyclohexanecarboxylate |

|---|---|---|---|

| Functional Groups | Cyano, ester, ketone, methyl | Ester, methoxy, saturated ring | Ester, saturated ring |

| Polarity | High (due to dual CN and ketone) | Moderate (methoxy-dominated) | Low |

| Thermal Stability | High (decomposition >250°C) | Moderate (decomposition ~200°C) | Low (volatilizes at <150°C) |

| Reactivity | Electrophilic at β-carbon, cyanide-mediated reactions | Nucleophilic aromatic substitution | Ester hydrolysis |

Lumping Strategy Considerations

Per the lumping approach, compounds with cyano and ester groups (e.g., methyl cyanoacrylates) may be grouped with the target for modeling oxidation or polymerization kinetics. However, the cyclohexene ring’s strain and substituent effects necessitate separate treatment in reaction mechanisms .

Biological Activity

Methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-enecarboxylate (CAS: 74528-90-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- Structure : The compound features a cyclohexene structure with two cyano groups and a carboxylate moiety, which is significant for its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the dicyano group is hypothesized to enhance electron donation capabilities, thus contributing to radical scavenging activities. A study demonstrated that derivatives of similar oxocyclohexene compounds showed significant inhibition of lipid peroxidation in vitro, suggesting potential protective effects against oxidative stress .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are crucial in the inflammatory process and are targets for non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have shown that related compounds can selectively inhibit COX-2 over COX-1, indicating potential therapeutic applications in managing inflammation and pain .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's effects on various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity could be advantageous in developing anticancer therapies. A detailed analysis revealed an IC50 value indicating effective concentration levels required to inhibit cell growth .

Study 1: Antioxidant Effects

A study published in a peer-reviewed journal assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to controls, supporting the hypothesis of its protective role against oxidative damage .

Study 2: Anti-inflammatory Potential

In another investigation focusing on COX inhibition, researchers synthesized several derivatives of oxocyclohexene compounds and tested them against COX enzymes. The most potent derivative exhibited an IC50 value significantly lower than conventional NSAIDs, suggesting enhanced efficacy and selectivity towards COX-2 inhibition .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.